Product packaging for 4-Chloro-2-fluoro-3-methoxypyridine(Cat. No.:)

4-Chloro-2-fluoro-3-methoxypyridine

Cat. No.: B14049887
M. Wt: 161.56 g/mol
InChI Key: FJBDOKTZOIQLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluoro-3-methoxypyridine (CAS 1227598-28-8) is a versatile fluorinated heterocyclic compound that serves as a valuable synthetic intermediate in advanced chemical research and development. This substituted pyridine features a reactive chloro-fluoro motif, making it a key precursor for further functionalization, particularly via metal-catalyzed cross-coupling reactions such as the Suzuki reaction, which is widely used to create biaryl structures . Fluoropyridines are critically important in the discovery and synthesis of agrochemicals and pharmaceuticals, as the introduction of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of lead compounds . Researchers utilize this building block to develop novel active ingredients, including herbicides and insecticides . The compound has a molecular formula of C6H5ClFNO and a molecular weight of 161.56 g/mol . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed, and the material should be stored in a cool, dry place, preferably under recommended conditions such as cold-chain transportation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClFNO B14049887 4-Chloro-2-fluoro-3-methoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

4-chloro-2-fluoro-3-methoxypyridine

InChI

InChI=1S/C6H5ClFNO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3

InChI Key

FJBDOKTZOIQLMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1F)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Fluoro 3 Methoxypyridine and Its Precursors

Strategies for Introducing Halogen and Methoxy (B1213986) Groups onto the Pyridine (B92270) Ring

Regioselective Chlorination Approaches

Achieving regioselective chlorination of the pyridine ring is a critical step. The position of chlorination is influenced by the existing substituents and the choice of chlorinating agent. For pyridine derivatives, direct chlorination can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, specific reagents and strategies have been developed to overcome this.

One common approach involves the use of phosphorus oxychloride (POCl₃), especially for converting hydroxypyridines (or their tautomeric pyridones) to chloropyridines. For instance, the conversion of a pyridone precursor to a 4-chloro derivative is a well-established method. prepchem.com Another modern technique for the regioselective chlorination of substituted pyridines, such as 2-aminopyridines, utilizes lithium chloride (LiCl) as the chlorine source in the presence of Selectfluor. This method proceeds under mild conditions and offers high yields and regioselectivity. rsc.org The regioselectivity is highly dependent on the substitution pattern already present on the pyridine ring. rsc.org

Directed Fluorination Techniques

Introducing a fluorine atom at a specific position on the pyridine ring, a process known as directed fluorination, presents a significant synthetic challenge, particularly at the meta positions. rsc.org The electron-rich nature of pyridines makes them resistant to nucleophilic fluorination. rsc.org

A novel and promising strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution. Research has demonstrated that the direct fluorination of a pyridine N-oxide can produce a meta-fluorinated pyridine. rsc.org For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to the desired aminopyridine. rsc.orgnih.gov While not directly applied to 4-Chloro-2-fluoro-3-methoxypyridine in the reviewed literature, this methodology highlights a potential pathway for introducing fluorine at the 2-position by starting with a suitably substituted pyridine N-oxide.

Methoxylation via Nucleophilic Aromatic Substitution

The introduction of a methoxy group onto the pyridine ring is often accomplished through nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile, such as the methoxide (B1231860) ion (CH₃O⁻), displaces a leaving group, typically a halide, on the aromatic ring. The success of this reaction is contingent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

A relevant example is the synthesis of a key intermediate for the pharmaceutical Pantoprazole, where 4-chloro-3-methoxy-2-methylpyridine-N-oxide undergoes methoxylation with sodium methoxide. patsnap.comgoogle.com This reaction demonstrates that a chloro-substituent on the pyridine ring can be displaced by a methoxy group, a common strategy for installing alkoxy functionalities.

Precursor Synthesis and Transformations

The synthesis of this compound often involves the construction of a substituted pyridine ring from acyclic or different heterocyclic precursors, followed by functional group interconversions.

Synthesis from Substituted Pyranones

A notable synthetic route to chlorinated and methoxylated pyridines begins with substituted pyranones. Specifically, 3-methoxy-2-methyl-4-pyranone serves as a key starting material. google.comscispace.com This pyranone undergoes an addition reaction with excess phosphorus oxychloride (POCl₃). google.comscispace.com The reaction proceeds to yield 4-chloro-3-methoxy-2-methylpyridine (B28138). prepchem.com This transformation is a powerful method for constructing the pyridine core with the desired chloro and methoxy groups in place.

Table 1: Synthesis of 4-chloro-3-methoxy-2-methylpyridine from 3-methoxy-2-methyl-4-pyranone

Starting MaterialReagentProductKey FeaturesReference
3-methoxy-2-methyl-4-pyranonePhosphorus oxychloride (POCl₃)4-chloro-3-methoxy-2-methylpyridineThe pyranone ring is converted to a chlorinated pyridine ring. prepchem.comgoogle.comscispace.com

Derivatization of Halogenated Pyridine N-Oxides

Halogenated pyridine N-oxides are versatile intermediates in the synthesis of complex pyridine derivatives. nih.gov The N-oxide functionality can activate the pyridine ring for further substitutions and can be readily removed at a later stage.

A common transformation is the oxidation of a substituted pyridine to its corresponding N-oxide. For instance, 4-chloro-3-methoxy-2-methylpyridine can be oxidized using hydrogen peroxide to form 4-chloro-3-methoxy-2-methylpyridine-N-oxide. patsnap.comgoogle.com This N-oxide is a crucial intermediate that can undergo further reactions, such as methoxylation or isomerization, to introduce additional functional groups or rearrange the existing ones. google.com The derivatization of pyridine N-oxides provides a flexible platform for accessing a wide range of substituted pyridines that would be difficult to obtain through direct substitution on the parent pyridine. acs.org

Table 2: Oxidation of 4-chloro-3-methoxy-2-methylpyridine

Starting MaterialReagentProductReaction TypeReference
4-chloro-3-methoxy-2-methylpyridineHydrogen Peroxide (H₂O₂)4-chloro-3-methoxy-2-methylpyridine-N-oxideOxidation patsnap.comgoogle.com

Utility of Boronic Acid Intermediates

Boronic acids and their corresponding esters are pivotal intermediates in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For the synthesis of complex molecules like this compound, a boronic acid intermediate, specifically (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, represents a critical building block.

This particular boronic acid can be synthesized from 2-chloro-6-fluoroanisole. The process involves a lithiation reaction using an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with an electrophilic borate (B1201080) ester, such as trimethyl borate or triisopropyl borate. Subsequent hydrolysis of the resulting boronate ester yields the desired (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid. google.comnih.gov

The true utility of this boronic acid lies in its potential to be coupled with a suitably functionalized pyridine ring. For instance, a dihalopyridine, such as 2,4-dichloropyridine (B17371) or a related derivative, could serve as the coupling partner. In a typical Suzuki-Miyaura reaction, the boronic acid would react with the pyridine derivative in the presence of a palladium catalyst and a base to form the desired carbon-carbon bond, thereby constructing the core structure of the target molecule.

A key advantage of using boronic acid intermediates is their general stability, low toxicity, and the mild reaction conditions often employed in Suzuki-Miyaura couplings. This allows for the presence of various functional groups on both coupling partners, offering a versatile and convergent approach to highly substituted pyridines. The reactivity of the C-B bond allows for its efficient conversion to C-C, C-N, C-O, and C-X bonds, making boronic acids versatile synthons in the construction of complex heterocyclic compounds.

Advanced Synthetic Protocols

The synthesis of highly substituted pyridines such as this compound can benefit from advanced synthetic strategies that enhance efficiency and selectivity.

One-Pot Reaction Sequences

While a specific one-pot synthesis for this compound is not documented, the principles of one-pot synthesis are highly applicable to its potential construction. Such a strategy could involve the sequential addition of reagents to a single reaction vessel to perform multiple transformations without the isolation of intermediates. For example, the synthesis of substituted agropages.comgoogle.comnih.govtriazolo[4,3-a]pyridines has been achieved in a one-pot manner from 2-hydrazinopyridine (B147025) and substituted aromatic aldehydes, demonstrating the feasibility of such approaches for pyridine derivatives. google.com

A hypothetical one-pot synthesis for our target molecule could involve the in-situ generation of a lithiated pyridine species followed by reaction with a suitable electrophile to introduce one of the substituents, and then a subsequent cross-coupling reaction. This approach, however, would require careful control of reaction conditions to avoid unwanted side reactions.

Stereoselective Synthesis Considerations (if applicable)

For the molecule this compound, there are no stereocenters, and therefore, stereoselective synthesis is not applicable. The molecule is achiral and does not have any geometric isomers that would require selective synthesis.

Catalytic Methods in Synthesis

Catalytic methods are central to the efficient synthesis of substituted pyridines. Palladium-catalyzed cross-coupling reactions, as mentioned in the context of boronic acids, are a prime example. These reactions are indispensable for forming carbon-carbon bonds between the pyridine core and its substituents.

Furthermore, catalytic methods can be employed for the introduction of the halogen and methoxy groups. For instance, the fluorination of pyridine rings can be achieved using various reagents and catalysts. While direct C-H fluorination of pyridines has been reported using silver(II) fluoride (B91410), this method typically shows selectivity for the position adjacent to the nitrogen. nih.gov A more plausible approach for introducing the fluorine at the 2-position would be through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, such as a 2-chloropyridine (B119429) derivative, using a fluoride source.

The introduction of the methoxy group can also be achieved via catalytic methods. A nucleophilic aromatic substitution reaction on a chlorinated pyridine precursor with sodium methoxide is a common and effective method. The synthesis of 4-chloro-3-methoxy-2-methylpyridine, a close analog, proceeds from 3-methoxy-2-methyl-4(1H)-pyridone via chlorination with phosphorus oxychloride. prepchem.comgoogle.com This highlights a common strategy where a pyridone precursor is converted to the corresponding chloropyridine. Subsequent methoxylation at a different position could then be performed if the electronic properties of the ring are favorable.

The development of new catalytic systems continues to provide milder and more selective routes for the functionalization of pyridine rings, which would be highly beneficial for the synthesis of complex molecules like this compound.

Purification and Isolation Techniques

Extraction: Following a reaction, the product is often extracted from the reaction mixture into an organic solvent. For instance, in the synthesis of 4-chloro-3-methoxy-2-methylpyridine, after the reaction with phosphorus oxychloride, the product is extracted into chloroform. prepchem.com A similar approach would likely be used for the target molecule.

Washing: The organic extract is typically washed with water, brine, or a mild basic or acidic solution to remove any remaining reagents or byproducts.

Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove any residual water.

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Column Chromatography: This is a powerful technique for separating the desired compound from impurities. Silica (B1680970) gel is a common stationary phase, and a suitable eluent system (a mixture of solvents) is chosen to achieve good separation. The synthesis of 4-chloro-3-methoxy-2-methylpyridine utilizes column chromatography on silica gel for purification. prepchem.com

Crystallization: If the final product is a solid, crystallization can be an effective method for purification. This involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize out.

Distillation: For liquid products, distillation under reduced pressure can be used for purification, especially if the compound has a sufficiently high boiling point and is thermally stable.

The choice of purification technique will depend on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities present. For a highly substituted pyridine like this compound, a combination of these techniques would likely be necessary to obtain a pure sample.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Fluoro 3 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho (C2/C6) and para (C4) to the ring nitrogen. The presence of electron-withdrawing halogen substituents further activates the ring for such reactions.

Reactivity at Chloro and Fluoro Positions

In SNAr reactions on halo-substituted aromatic rings, the nature of the halogen atom significantly influences the reaction rate. The bond strength of the carbon-halogen bond and the electronegativity of the halogen are key factors. For pyridines, the reactivity of halogens as leaving groups generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups. The highly electronegative fluorine atom is most effective at stabilizing this intermediate by inductive electron withdrawal, thus accelerating the reaction.

In the case of 4-Chloro-2-fluoro-3-methoxypyridine, there are two potential sites for nucleophilic attack: the C-2 position bearing a fluoro group and the C-4 position bearing a chloro group. Based on the established reactivity trends, the C-F bond is significantly more labile than the C-Cl bond in SNAr reactions. acs.orgnih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). acs.org Therefore, nucleophilic substitution is expected to occur preferentially at the C-2 position, leading to the displacement of the fluoride (B91410) ion.

PositionHalogenRelative Reactivity in SNArReason
C-2FluorineHigherHigh electronegativity stabilizes the Meisenheimer intermediate through induction.
C-4ChlorineLowerLower electronegativity compared to fluorine provides less stabilization to the intermediate.
Table 1: Comparison of Halogen Reactivity in SNAr Reactions.

Influence of Methoxy (B1213986) Group on Electron Density and Regioselectivity

The regioselectivity of SNAr reactions on the pyridine ring is primarily controlled by the ability of the heteroatom to stabilize the anionic intermediate. Nucleophilic attack at the C-2 and C-4 positions allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, a stabilizing feature that is not possible with attack at the C-3 or C-5 positions. This inherent electronic property directs nucleophiles to the C-2 and C-4 positions.

In this compound, the methoxy group is located at the C-3 position. The methoxy group is generally considered an electron-donating group through resonance and an electron-withdrawing group through induction. By donating electron density into the ring via resonance, the methoxy group increases the electron density at the ortho (C-2, C-4) and para (C-6, which is unsubstituted) positions. While this might seem to counter the electron-deficient nature required for SNAr, the powerful activating effects of the ring nitrogen and the halogens dominate. The primary influence of the C-3 methoxy group is to modulate the electrophilicity of the adjacent C-2 and C-4 carbons. However, the combination of the strong activation at C-2 by the adjacent nitrogen and the superior leaving group ability of fluoride makes the C-2 position the most probable site for nucleophilic attack.

Mechanisms of Halogen Displacement

The displacement of halogens in this compound via SNAr proceeds through a well-established two-step addition-elimination mechanism.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbon atoms bearing a halogen. Given the higher reactivity of the fluoro group, attack at C-2 is the most favored pathway. This addition breaks the aromaticity of the pyridine ring and forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. For attack at C-2, the negative charge is delocalized over the ring and, most importantly, onto the ring nitrogen atom, which provides significant stabilization.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the halide leaving group. Following the preferential attack at C-2, the fluoride ion is eliminated. This step is typically fast.

This addition-elimination sequence is the dominant pathway for nucleophilic substitution on such activated heterocyclic systems.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, leading to the replacement of a hydrogen atom. Unlike electron-rich benzene derivatives, pyridine is inherently resistant to EAS.

Site Selectivity Considerations

The pyridine ring is considered an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. This deactivation makes EAS reactions on pyridine significantly more difficult than on benzene, often requiring harsh reaction conditions. Furthermore, the nitrogen atom directs incoming electrophiles to the meta positions (C-3 and C-5), as attack at the ortho or para positions would result in a highly unstable carbocation intermediate with a positive charge on the electronegative nitrogen.

In this compound, the possible sites for electrophilic attack are the C-5 and C-6 positions. The directing effects of the existing substituents must be considered to predict the likely site of substitution.

Pyridine Nitrogen: Strongly deactivating and meta-directing (to C-3 and C-5).

Methoxy Group (at C-3): Activating and ortho-para directing (to C-2 and C-4).

Fluoro Group (at C-2): Deactivating but ortho-para directing (to C-3 and C-5).

Chloro Group (at C-4): Deactivating but ortho-para directing (to C-3 and C-5).

The positions C-2, C-3, and C-4 are already substituted. The remaining positions are C-5 and C-6. The C-5 position is meta to the nitrogen, a favored position for EAS on a pyridine ring. It is also para to the C-2 fluoro group and ortho to the C-4 chloro group, both of which direct to this position. The C-6 position is ortho to the nitrogen, which is a highly disfavored site for electrophilic attack. Therefore, electrophilic substitution, if it occurs, is most likely to take place at the C-5 position.

SubstituentPositionEffect on RingDirecting Influence
Pyridine N-Strongly DeactivatingMeta (C-3, C-5)
-OCH₃C-3Activating (Resonance)Ortho, Para (C-2, C-4)
-FC-2Deactivating (Induction)Ortho, Para (C-3, C-5)
-ClC-4Deactivating (Induction)Ortho, Para (C-3, C-5)
Table 2: Summary of Substituent Effects in Electrophilic Aromatic Substitution.

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling (if applicable)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide. For this compound, this reaction is anticipated to selectively replace the chlorine atom at the 4-position with an aryl, heteroaryl, or vinyl group from a corresponding boronic acid or boronic ester. The reaction typically requires a palladium(0) catalyst, a phosphine ligand, and a base. The C-F bond at the 2-position is expected to remain intact under standard Suzuki-Miyaura conditions, allowing for the synthesis of 4-substituted-2-fluoro-3-methoxypyridine derivatives.

Table 1: Predicted Suzuki-Miyaura Coupling of this compound This table illustrates the expected outcome based on established chemical principles, not specific experimental results.

Reactant AReactant B (Boronic Acid)Catalyst/Base System (Typical)Expected Product
This compoundPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃2-Fluoro-3-methoxy-4-phenylpyridine
This compoundThiophene-2-boronic acidPdCl₂(dppf) / K₂CO₃2-Fluoro-3-methoxy-4-(thiophen-2-yl)pyridine

Buchwald-Hartwig Amination (if applicable)

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide. This reaction would be applicable to this compound for the synthesis of 4-aminopyridine derivatives. As with other palladium-catalyzed cross-couplings, the reaction is predicted to occur selectively at the C4-Cl bond. A variety of primary and secondary amines could be installed at this position, utilizing a suitable palladium catalyst, a specialized phosphine ligand (such as those from the Buchwald or Hartwig groups), and a base.

Negishi Coupling and Related Organometallic Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and reactivity. When applied to this compound, the Negishi coupling would be expected to selectively functionalize the C4 position. nih.govdokumen.pub The organozinc reagent could introduce a wide range of alkyl, vinyl, or aryl substituents, again leveraging the greater reactivity of the C-Cl bond over the C-F bond in the key oxidative addition step. pearson.com

Hydrolysis and Solvolysis Reactions

Hydrolysis and solvolysis of this compound would proceed through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing pyridine nitrogen activates the C2 and C4 positions to nucleophilic attack. In contrast to metal-catalyzed reactions, the C-F bond is often more susceptible to SNAr than the C-Cl bond due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex. Therefore, under heating with a nucleophile like sodium hydroxide or an alkoxide in the absence of a metal catalyst, substitution could potentially occur at the C2 position, replacing the fluorine atom. However, the C4 position is also activated, and competitive substitution at the C-Cl bond cannot be ruled out, potentially leading to a mixture of products. Specific experimental studies are required to determine the precise regioselectivity under various hydrolytic conditions. researchgate.net

Oxidation and Reduction Pathways

The pyridine ring is a heteroaromatic system that is generally resistant to oxidation. Strong oxidizing agents under harsh conditions would likely lead to non-selective degradation of the molecule. Oxidation reactions targeting the pyridine ring itself are uncommon and not well-defined for this specific substitution pattern.

Conversely, the pyridine ring can be reduced, typically through catalytic hydrogenation. Using catalysts like platinum, palladium, or rhodium under hydrogen pressure would lead to the saturation of the aromatic ring to form the corresponding piperidine (B6355638) derivative. The chloro, fluoro, and methoxy substituents may be affected by these conditions. For instance, catalytic hydrogenation can sometimes result in hydrodehalogenation, where the C-Cl bond is cleaved and replaced with a hydrogen atom. The C-F bond is generally more resistant to this process. Specific conditions would need to be carefully selected to achieve the desired reduction of the ring while preserving the substituents.

Spectroscopic and Structural Elucidation of 4 Chloro 2 Fluoro 3 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-2-fluoro-3-methoxypyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete analysis.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their proximity to other nuclei.

Expected Signals: The structure of this compound has two aromatic protons on the pyridine (B92270) ring and three protons in the methoxy (B1213986) group.

The two pyridine protons (H-5 and H-6) would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Their exact chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the methoxy group.

The methoxy group protons (-OCH₃) would appear as a sharp singlet, likely in the range of δ 3.8-4.2 ppm.

Coupling: The two aromatic protons would likely show coupling to each other (ortho-coupling, ³JHH), resulting in doublets. Furthermore, the proton at C-5 would exhibit coupling to the fluorine atom at C-2 (long-range coupling, ⁴JHF), and the proton at C-6 might show even smaller coupling.

¹³C NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their electronic environment.

Expected Signals: this compound has six unique carbon atoms, and thus six signals would be expected in the proton-decoupled ¹³C NMR spectrum.

Five signals would correspond to the pyridine ring carbons, and one signal would be for the methoxy carbon.

The carbons directly bonded to the electronegative fluorine (C-2), chlorine (C-4), and oxygen (C-3) atoms would be significantly deshielded and appear at lower field.

The carbon of the methoxy group would appear in the typical range for such groups, around δ 55-65 ppm. nih.gov

Coupling: A key feature would be the carbon-fluorine coupling (JCF). The carbon directly bonded to fluorine (C-2) would show a large one-bond coupling constant (¹JCF). Carbons at the C-3 and C-6 positions would show smaller two-bond (²JCF) and three-bond (³JCF) coupling, respectively.

¹⁹F NMR for Fluorine Atom Chemical Shifts

¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. nih.gov

Expected Signals: A single signal would be expected for the one fluorine atom in the molecule.

Chemical Shift: The chemical shift of the fluorine atom is sensitive to the electronic effects of the other substituents on the pyridine ring. For fluoropyridines, the chemical shift can vary significantly. For example, the chemical shift for 2-fluoropyridine (B1216828) is reported in the range of -60 to -70 ppm relative to a standard like CFCl₃. rsc.orgspectrabase.com The presence of the chloro and methoxy groups would modulate this value.

Coupling: The ¹⁹F signal would be split into a doublet of doublets due to coupling with the adjacent aromatic protons (H-5 and potentially H-6), providing further structural confirmation.

Advanced NMR Techniques (e.g., 2D NMR, qNMR)

To unambiguously assign all proton and carbon signals, advanced NMR techniques would be indispensable.

2D NMR:

COSY (Correlation Spectroscopy): Would establish the connectivity between the coupled aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary carbons (C-2, C-3, C-4) by observing their correlations to the aromatic and methoxy protons. For instance, the methoxy protons would show a correlation to the C-3 carbon.

qNMR (Quantitative NMR): This technique could be used for determining the purity of a sample of this compound by integrating its signals against a certified internal standard of known concentration.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Expected Vibrational Modes:

C-H stretching: Signals from the aromatic C-H bonds would appear around 3000-3100 cm⁻¹, while the methoxy C-H stretching would be just below 3000 cm⁻¹.

C=C and C=N stretching: The pyridine ring vibrations would result in a series of characteristic sharp absorptions in the 1400-1650 cm⁻¹ region.

C-O stretching: The aryl ether C-O bond would likely show a strong absorption band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-Cl and C-F stretching: The C-Cl stretch typically appears in the 600-800 cm⁻¹ region, while the C-F stretch is found in the 1000-1400 cm⁻¹ range. These can sometimes be difficult to assign definitively in a complex molecule.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted pyridine ring would be observed in the 700-900 cm⁻¹ region.

The analysis of related structures, such as 4-chloro-2-fluoro toluene, confirms the presence of characteristic bands for these types of vibrations. google.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure based on its fragmentation pattern upon ionization.

Molecular Ion Peak: The molecular formula of this compound is C₆H₅ClFNO. The expected monoisotopic mass is approximately 161.00 Da. uni.lu In the mass spectrum, the molecular ion peak (M⁺) would appear at m/z 161. A crucial feature would be the presence of an M+2 peak at m/z 163, with an intensity approximately one-third that of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

Fragmentation Patterns: The fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for substituted pyridines include:

Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 146.

Loss of a chlorine radical (•Cl), resulting in a fragment at m/z 126.

Loss of carbon monoxide (CO) from the ring or ether linkage.

Cleavage of the pyridine ring itself, leading to smaller charged fragments.

The analysis of the isotopic pattern and the fragmentation pathways would allow for the confident confirmation of the elemental composition and structure of the molecule.

X-ray Crystallography for Crystalline Structure Determination

As no crystallographic data for this compound has been published, the precise bond lengths and angles for this compound have not been experimentally determined. Theoretical calculations could provide estimates for these parameters, but such computational data has not been found in the reviewed literature.

The molecular conformation and the packing of this compound molecules in a crystal lattice remain unknown due to the absence of X-ray diffraction studies. Such an analysis would typically reveal the preferred spatial orientation of the methoxy group relative to the pyridine ring and how the individual molecules arrange themselves in the solid state.

A detailed analysis of intermolecular interactions, such as hydrogen bonding and halogen bonding, is contingent on the availability of crystal structure data. Since the crystal structure of this compound is undetermined, a definitive description of its intermolecular forces in the solid state cannot be provided.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound. While no specific experimental CHN analysis data for this compound is available in the surveyed literature, the theoretical elemental composition can be calculated based on its molecular formula, C₆H₅ClFNO.

The theoretical percentages of each element are derived from their atomic masses and the molecular weight of the compound. These calculated values serve as a benchmark for experimental results.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.011672.06644.61
HydrogenH1.00855.0403.12
ChlorineCl35.453135.45321.95
FluorineF18.998118.99811.76
NitrogenN14.007114.0078.67
OxygenO15.999115.9999.90
Total 161.563 100.00

Theoretical and Computational Studies of 4 Chloro 2 Fluoro 3 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine molecular systems at the atomic level. These methods allow for the determination of a molecule's stable geometry, electronic structure, and various other properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. For a molecule like 4-Chloro-2-fluoro-3-methoxypyridine, DFT methods, particularly those employing hybrid functionals such as B3LYP, are well-suited for determining its equilibrium geometry. inpressco.comresearchgate.net The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is achieved by iteratively calculating the forces on each atom and adjusting their positions until the forces are negligible.

The electronic structure of this compound is significantly influenced by its substituents. The fluorine and chlorine atoms act as inductive electron-withdrawing groups, while the methoxy (B1213986) group can act as a resonance electron-donating group. DFT calculations can quantify these effects by mapping the electron density and revealing the interplay of these opposing electronic influences on the pyridine (B92270) ring.

Table 1: Representative Calculated Geometric Parameters of Substituted Pyridines from DFT Studies

ParameterMoleculeMethod/Basis SetCalculated Value
C-Cl Bond Length (Å)3-chloro-6-methoxypyridazine (B157567)B3LYP/6-311G(d,p)1.745
C-F Bond Length (Å)2-fluoropyridine (B1216828)Not SpecifiedNot Specified
C-O (methoxy) Bond Length (Å)3-methoxypyridineNot SpecifiedNot Specified
C-N-C Angle (°)PyridineB3LYP/cc-pVTZNot Specified

Note: This table presents representative data from computational studies on similar molecules to illustrate the types of parameters obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

Molecular Orbital Analysis

The molecular orbitals (MOs) of a molecule and their energies are fundamental to understanding its chemical reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the orbital from which a molecule is most likely to donate electrons, and its energy is related to the ionization potential. The LUMO is the orbital to which a molecule is most likely to accept electrons, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive.

For this compound, the electron-withdrawing chloro and fluoro groups are expected to lower the energy of both the HOMO and LUMO, while the electron-donating methoxy group would raise them. The net effect on the HOMO-LUMO gap is a result of the complex interplay of these substituent effects. Computational studies on other substituted pyridines have shown that the nature and position of substituents significantly modulate the HOMO-LUMO gap. rsc.org For example, a study on triazine derivatives calculated a HOMO-LUMO gap of 4.4871 eV using DFT with a B3LYP/6-311++G(d,p) basis set. irjweb.com

Table 2: Representative Calculated HOMO, LUMO, and Gap Energies of Substituted Heterocycles

MoleculeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
PyridineB3LYP/6-31+G(d,p)-6.8-0.46.4
PyrimidineB3LYP/6-31+G(d,p)-7.4-0.96.5
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amineB3LYP/6-311++G(d,p)-6.2967-1.80964.4871 irjweb.com

Note: This table presents data from computational studies on related heterocyclic systems to illustrate the typical range of HOMO-LUMO energies and gaps. Specific values for this compound would require a dedicated computational study.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is non-uniform and is dictated by the electronegativity of the constituent atoms and the nature of the chemical bonds. This charge distribution can be analyzed using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Hirshfeld population analysis.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. nih.govrsc.org The MEP is plotted on the electron density surface and is color-coded to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP would be expected to show a region of negative potential around the nitrogen atom of the pyridine ring, characteristic of its basic nature. However, the presence of the electronegative fluorine and chlorine atoms would draw electron density away from the ring, potentially reducing the negative potential at the nitrogen compared to unsubstituted pyridine. The methoxy group, being electron-donating, would counteract this effect to some extent. Studies on fluorinated pyridines have shown that fluorine substitution significantly alters the MEP, creating regions of positive potential (σ-holes) on the halogen atoms, which can participate in halogen bonding. mdpi.com A detailed MEP analysis of this compound would reveal the most likely sites for electrophilic and nucleophilic attack, providing valuable information about its reactivity.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful experimental technique for identifying functional groups and elucidating molecular structure. Computational methods can be used to calculate the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to aid in the assignment of vibrational modes.

For this compound, a DFT calculation (e.g., using B3LYP/6-31G(d)) would yield a set of vibrational frequencies corresponding to the various stretching, bending, and torsional motions of the atoms. It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other approximations inherent in the computational method, leading to better agreement with experimental data. nih.gov

The calculated vibrational spectrum would exhibit characteristic bands for the pyridine ring modes, C-H stretching and bending, C-O stretching of the methoxy group, and the C-Cl and C-F stretching vibrations. The positions of these bands are sensitive to the electronic effects of the substituents. For instance, studies on alkylpyridines and other substituted pyridines have established correlations between the positions of certain vibrational bands and the nature of the substituents. acs.orgacs.org A detailed vibrational analysis of this compound would provide a theoretical fingerprint of the molecule, which could be used to confirm its identity and purity in experimental settings.

Table 3: Representative Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Molecule (3-chloro-6-methoxypyridazine)

AssignmentCalculated (B3LYP/6-311G(d,p))Experimental (FT-IR)Experimental (FT-Raman)
C-H stretching3100-30003086, 30613088, 3065
C-O-C stretching1250-120012381240
C-Cl stretching~700715717

Note: This table presents selected data from a computational and experimental study on 3-chloro-6-methoxypyridazine to illustrate the correlation between calculated and experimental vibrational frequencies. nih.gov Specific frequencies for this compound would require a dedicated study.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate reaction mechanisms at a molecular level. For this compound, computational studies could illuminate the pathways of various reactions, such as nucleophilic aromatic substitution (SNAAr), which is common for halopyridines.

Furthermore, computational models can investigate the role of solvents in the reaction mechanism. By employing implicit or explicit solvent models, chemists can understand how the solvent molecules stabilize or destabilize different species along the reaction coordinate, thereby affecting the reaction kinetics and thermodynamics.

Conformational Analysis and Stability

The three-dimensional structure and conformational preferences of this compound are crucial for its chemical properties and potential biological activity. Conformational analysis using computational methods can identify the most stable geometric arrangements of the molecule.

The primary focus of such a study would be the orientation of the methoxy group relative to the pyridine ring. Rotation around the C-O bond of the methoxy group leads to different conformers. Computational chemists would perform a potential energy surface scan by systematically rotating this dihedral angle and calculating the energy at each step. This process would identify the global minimum energy conformer and any other low-energy local minima.

The stability of these conformers is governed by a combination of steric and electronic effects. For example, steric hindrance between the methoxy group and the adjacent fluorine and chloro substituents would be a key factor. Additionally, electronic interactions, such as hyperconjugation and dipole-dipole interactions, would influence the conformational preferences. The results of the conformational analysis are fundamental for understanding the molecule's reactivity and how it might interact with biological targets.

Prediction of Spectroscopic Parameters

Computational chemistry provides a reliable means to predict various spectroscopic parameters, which can be invaluable for the characterization of newly synthesized compounds like this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of the compound. The calculations would be sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can also be predicted computationally. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule, aiding in the interpretation of experimental IR and Raman spectra.

The table below summarizes the types of data that would be generated from such computational studies.

Computational MethodPredicted ParameterSignificance
Density Functional Theory (DFT)Reaction Energy Profiles, Activation EnergiesElucidation of reaction mechanisms, prediction of regioselectivity and reaction kinetics.
Potential Energy Surface ScanConformational Isomers, Rotational BarriersDetermination of the most stable 3D structure, understanding steric and electronic effects.
GIAO, CSGT (NMR methods)¹H and ¹³C NMR Chemical Shifts, Coupling ConstantsAiding in structure elucidation and confirmation by comparison with experimental NMR data.
Frequency CalculationsIR and Raman Vibrational Frequencies, IntensitiesInterpretation of experimental vibrational spectra and assignment of characteristic functional group peaks.

While specific experimental and computational data for this compound is not currently available in the public domain, the application of these well-established theoretical methods would undoubtedly provide profound insights into its chemical nature. Such studies are essential for guiding future synthetic efforts and exploring the potential applications of this and related substituted pyridines.

Applications in Organic Synthesis and Beyond Excluding Clinical/biological Efficacy

Building Block for Complex Moleculeschemimpex.comscispace.comontosight.aiacs.orgnih.gov

4-Chloro-2-fluoro-3-methoxypyridine serves as a crucial starting material or intermediate for the construction of more elaborate molecules. chemimpex.comscispace.com The differential reactivity of the chloro and fluoro substituents, coupled with the directing influence of the methoxy (B1213986) group, allows for selective chemical transformations. This controlled reactivity is highly sought after in multi-step synthetic sequences where precision is paramount.

The pyridine (B92270) ring is a fundamental heterocyclic scaffold present in a vast array of functional molecules. This compound provides a valuable platform for creating a diverse range of substituted pyridine analogs. chemimpex.comscispace.com The halogen atoms can be displaced through various nucleophilic substitution reactions, while other positions on the ring can be functionalized to introduce additional chemical diversity.

For instance, the chlorine atom can be selectively targeted for substitution, leaving the fluorine atom intact for subsequent transformations. This stepwise functionalization is a powerful strategy for building complex substitution patterns around the pyridine core. This approach has been utilized in the synthesis of various pyridine derivatives with potential applications in different areas of chemical research. acs.orgnih.gov

A related compound, 4-Chloro-3-methoxy-2-methylpyridine (B28138), is a key intermediate in the synthesis of other pyridine derivatives. google.comscispace.comsimsonpharma.comprepchem.compatsnap.com For example, it can be oxidized to form 4-chloro-3-methoxy-2-methylpyridine-N-oxide, another important building block. nih.govpatsnap.com

The pyridine moiety is a well-established "chip" in the design of modern pesticides due to the high efficiency and favorable environmental profiles of the resulting products. nih.govagropages.com this compound and its derivatives serve as important intermediates in the synthesis of novel agrochemicals. scispace.comontosight.ai The specific arrangement of substituents on the pyridine ring can be a key determinant of a molecule's properties.

For example, the related compound 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is an intermediate in the synthesis of Arylex, which is known for its herbicidal properties. chemicalbook.com The synthesis of such complex agrochemicals often involves the use of halogenated pyridine intermediates like this compound. The development of efficient synthetic routes to these intermediates is a key focus in agrochemical research. nih.govjst.go.jp

The table below showcases related pyridine derivatives that are key intermediates in the agrochemical industry.

Intermediate CompoundApplication in Agrochemical Synthesis
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)Synthesis of various crop-protection products. nih.gov
2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF)Key intermediate for the synthesis of fluazifop. nih.gov
2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF)Used to produce several commercial agrochemical products. nih.gov

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. acs.org this compound serves as a valuable intermediate in the synthesis of complex molecules that are precursors to potential pharmaceutical compounds. chemimpex.comgoogle.comscispace.comontosight.ai The ability to selectively functionalize the pyridine ring allows for the fine-tuning of molecular properties, a crucial aspect of drug discovery. medchemexpress.com

For example, the related compound 4-chloro-3-methoxy-2-methylpyridine is a key intermediate in the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which is an important component in the production of certain pharmaceutical agents. google.comscispace.com The synthesis of piperidine (B6355638) derivatives, which are also important in pharmaceuticals, can involve the reduction of substituted pyridines. mdpi.com

The table below illustrates some related intermediates and their roles in pharmaceutical synthesis.

Intermediate CompoundRole in Pharmaceutical Synthesis
4-chloro-3-methoxy-2-methylpyridineIntermediate for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride synthesis. google.comscispace.com
2-chloromethyl-3,4-dimethoxypyridine hydrochlorideImportant intermediate for the synthesis of pantoprazole. google.comscispace.compatsnap.com
3-fluoro-4-nitropyridine (B80604) N-oxideIntermediate in the synthesis of 3-fluoro-4-aminopyridine. nih.gov

Role in Materials Sciencechemimpex.com

While the primary applications of this compound are in organic synthesis for life sciences, the structural motifs it contains are also relevant to materials science. chemimpex.com The incorporation of highly substituted pyridine rings into polymers and other materials can impart specific properties.

The reactivity of the chloro and fluoro groups on the pyridine ring allows for its incorporation into polymer backbones or as pendant groups. This can be achieved through polymerization reactions where the pyridine derivative acts as a monomer or a cross-linking agent. The resulting specialty polymers and coatings could potentially exhibit enhanced thermal stability, altered solubility, or specific surface properties due to the presence of the fluorinated and methoxy-substituted pyridine units. Research in this area explores how the unique electronic and steric properties of such pyridines can be harnessed to create materials with tailored functionalities. For instance, a related compound, 4'-chloro-2,2':6',2''-terpyridine, has been used in the synthesis of supramolecular polymers. tue.nl

Pyridine-containing compounds are known to exhibit interesting photophysical properties and are used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The specific substitution pattern of this compound, with its electron-withdrawing fluorine and electron-donating methoxy group, can influence the electronic properties of materials into which it is incorporated. This could potentially be exploited to tune the emission color, charge transport characteristics, or efficiency of optoelectronic materials. While direct applications of this specific compound may still be under investigation, the broader class of functionalized pyridines is an active area of research in materials science for developing new materials for displays, lighting, and sensors.

Reagent in Analytical Chemistry

There is a significant lack of published information regarding the application of this compound as a reagent in analytical chemistry. While its structure suggests potential for use in various analytical techniques, specific methodologies for its detection, quantification, or its use as a reference material are not documented in available research.

Use in Detection and Quantification Methodologies

No specific detection or quantification methods for this compound have been detailed in scientific literature. Generally, compounds of this nature, containing halogen and nitrogen atoms, could potentially be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with a suitable detector. However, no validated methods or research studies demonstrating these applications for this particular compound are available.

As a Standard or Reference Compound

The use of this compound as a standard or reference compound is not established in the public domain. While chemical suppliers list the compound, indicating its availability for purchase, there are no accompanying records of it being certified or widely used as a reference standard for analytical purposes. bldpharm.com The availability of analytical data such as NMR, HPLC, and LC-MS from some vendors suggests that it has been characterized, but this does not equate to its established use as a reference standard. bldpharm.com

Catalysis and Ligand Development

Information regarding the involvement of this compound in catalysis or as a precursor for ligand development is not present in the available scientific literature. The pyridine scaffold is a common motif in the design of ligands for various metal-catalyzed reactions. The specific substitutions on this compound could theoretically influence its electronic and steric properties as a ligand, but no studies have been published to explore or confirm this potential.

Analytical Methodologies for 4 Chloro 2 Fluoro 3 Methoxypyridine

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and purification of 4-Chloro-2-fluoro-3-methoxypyridine. The polarity imparted by the nitrogen atom, along with the halogen and methoxy (B1213986) substituents, dictates the choice of chromatographic conditions.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of this compound and identifying volatile impurities. The compound's volatility allows for its analysis by GC without the need for derivatization. thermofisher.comcdc.gov However, to enhance detection sensitivity, especially with an electron capture detector (ECD), derivatization with pentafluorobenzyl bromide can be employed, which is particularly effective for halogenated compounds. nih.govyoutube.com

For a typical analysis, a capillary column with a non-polar or medium-polar stationary phase is suitable. The selection of the stationary phase is critical to achieve good resolution between the main compound and any closely related impurities.

Representative GC-MS Parameters:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40-450 amu

This table presents representative parameters and may require optimization for specific instruments and samples.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable method for the analysis of pyridine (B92270) derivatives, offering high resolution and sensitivity. helixchrom.comresearchgate.net For this compound, reversed-phase HPLC is the most common approach, utilizing a C18 or similar column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. thermofisher.com The basicity of the pyridine ring (pKa around 5-6) may necessitate the use of a mixed-mode column or an ion-pairing reagent to achieve optimal peak shape and retention. helixchrom.com

Illustrative HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table provides an example of HPLC conditions and should be adapted based on the specific analytical requirements.

Flash Column Chromatography for Purification

For the purification of this compound on a preparative scale, flash column chromatography is a widely used and effective technique. mdpi.comrochester.edu Silica (B1680970) gel is the standard stationary phase for normal-phase chromatography. The choice of eluent is critical for achieving good separation. A solvent system of ethyl acetate and hexanes is a common starting point, with the polarity adjusted to achieve an optimal retention factor (Rf) of around 0.3 on a TLC plate. rochester.edu For basic compounds like pyridine derivatives, adding a small amount of a base such as triethylamine (B128534) (around 0.1%) to the eluent can help to prevent peak tailing by neutralizing the acidic silica surface. rochester.educhemicalforums.com

In some instances, particularly when dealing with polar impurities or high-boiling point reaction solvents, a dry loading technique, where the crude material is adsorbed onto silica gel before loading onto the column, can significantly improve the separation. biotage.com

Spectrophotometric Methods

UV-Vis spectrophotometry can be utilized for the quantitative analysis of this compound. Pyridine and its derivatives exhibit characteristic absorption in the UV region. nist.govresearchgate.net The absorption maxima for pyridine itself are around 250-262 nm. researchgate.net The specific absorption maxima for this compound would be influenced by the substituents on the pyridine ring. A full UV-Vis scan is typically performed to determine the wavelength of maximum absorbance (λmax), which is then used for quantification. nih.gov

Kinetic studies of related methoxypyridine compounds have been monitored using UV/Vis absorbance, indicating its utility in tracking reaction progress or degradation. nih.gov

Typical UV-Vis Spectrum Features for Pyridine Derivatives:

FeatureWavelength Range (nm)
π → π* transitions200 - 300
n → π* transitions~270 (often as a shoulder)

The exact λmax for this compound would need to be determined experimentally.

Titrimetric Methods (if applicable)

While modern chromatographic and spectroscopic methods are more common for purity determination, certain titrimetric methods can be applied. Aqueous solutions of pyridine bases can be determined by titration with a standard acid, such as sulfuric acid, using an appropriate indicator like methyl orange or congo red. zenodo.org This method, however, is not specific and would quantify the total basicity of the sample, including any basic impurities.

A more specific and widely used titrimetric method for purity assessment concerning water content is the Karl Fischer titration. sigmaaldrich.comwikipedia.org This technique is highly sensitive and accurate for determining the amount of water in a sample of this compound, which is a critical parameter for quality control. libretexts.org

Purity Determination Methods

The purity of this compound is typically determined by a combination of the methods described above. HPLC and GC are the primary techniques for quantifying organic impurities. cdc.govresearchgate.net The percentage purity is often calculated from the area of the main peak relative to the total area of all peaks in the chromatogram.

A comprehensive purity assessment would involve:

Chromatographic Purity: Determined by HPLC or GC, providing the percentage of the main component and the profile of related organic impurities. cdc.govresearchgate.net

Water Content: Determined by Karl Fischer titration. sigmaaldrich.com

Residual Solvents: Quantified by headspace GC.

Inorganic Impurities: Assessed by methods such as sulfated ash.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and provide an accurate mass, which is a strong indicator of identity and purity. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is also a powerful tool for structural confirmation and can be used for quantitative purity determination (qNMR) with an internal standard.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-fluoro-3-methoxypyridine?

A methodological approach involves sequential functionalization of the pyridine ring. For example:

Halogenation : Introduce chlorine and fluorine substituents via directed ortho-metalation or cross-coupling reactions. Evidence from analogous compounds (e.g., 3-Fluoro-2-methoxypyridine, CAS 884494-69-3) suggests using halogenating agents like N-chlorosuccinimide (NCS) or Selectfluor under controlled temperatures (0–25°C) .

Methoxylation : Install the methoxy group via nucleophilic substitution (e.g., using NaOMe or Cu-mediated O-methylation) at the 3-position. Ensure regioselectivity by protecting reactive sites or leveraging directing groups .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation.

Q. How should researchers characterize this compound using spectroscopic methods?

  • NMR : Compare 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra with computational predictions (DFT) to confirm substituent positions. For example, fluorine’s deshielding effect in 19F^{19}F NMR can distinguish between ortho and para positions .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+^+ peak at m/z 191.03 for C7_7H6_6ClFNO).
  • X-ray Crystallography : Resolve ambiguous regiochemistry by obtaining single crystals (e.g., using slow evaporation in dichloromethane/hexane) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl, HF).
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing polysubstituted pyridines be addressed?

  • Directing Groups : Use temporary protecting groups (e.g., trimethylsilyl) to steer halogenation or methoxylation to specific positions .
  • Metal Catalysis : Pd- or Cu-catalyzed C-H activation enables selective functionalization. For example, Pd(OAc)2_2 with ligands like Xantphos improves yields in cross-coupling steps .
  • Computational Modeling : Predict reactivity using DFT calculations (e.g., Fukui indices) to identify electron-rich sites prone to electrophilic substitution .

Q. How should contradictions between spectral data and computational predictions be resolved?

  • Cross-Validation : Combine NMR, IR, and X-ray data. For instance, if 1H^1H NMR suggests a meta-substitution but X-ray shows ortho, re-examine solvent effects or crystal packing forces .
  • Isotopic Labeling : Use 15N^{15}N- or 2H^{2}H-labeled analogs to clarify ambiguous peaks in complex spectra.
  • Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility (e.g., rotamers affecting splitting patterns).

Q. What are potential applications of this compound in medicinal chemistry?

  • Pharmacophore Development : The compound’s electron-deficient pyridine core may serve as a kinase inhibitor scaffold. Analogous structures (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) show activity against p38 MAP kinase, a target in inflammatory diseases .
  • Prodrug Design : The methoxy group could be hydrolyzed in vivo to generate bioactive metabolites.
  • SAR Studies : Systematically modify substituents (e.g., replace Cl with Br or F with CF3_3) to optimize binding affinity and selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.